![molecular formula C17H15ClN2S3 B12158847 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12158847.png)
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two benzylsulfanyl groups attached to the thiadiazole ring, with one benzyl group substituted with a chlorine atom and the other with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride and 3-methylbenzyl chloride with a thiadiazole precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chloride groups by the thiadiazole ring. The reaction is usually conducted in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
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Oxidizing agents : H₂O₂, Cl₂, or m-CPBA in dichloromethane/water mixtures .
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Selectivity : Chlorine gas selectively oxidizes the sulfanyl group to sulfonyl chloride intermediates, as observed in analogous thiadiazole systems .
Example Reaction Pathway :
\text{Thiadiazole-SH} + \text{Cl}_2 \xrightarrow{\text{H}_2\text{O/1,2-dichloroethane}} \text{Thiadiazole-SO}_2\text{Cl} \quad \text{(42% yield)} \quad[2]
Alkylation and Acylation
The sulfanyl groups participate in alkylation/acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of KOH to form thioether derivatives .
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Acylation : Acetamide-linked analogs are synthesized using chloroacetyl chloride, followed by nucleophilic substitution with piperazines or pyridinium salts .
Table 2: Alkylation/Acylation Outcomes
Reaction Type | Product | Yield | Source |
---|---|---|---|
Benzylation | Thiadiazole-benzyl thioether | 78% | |
Acetamide formation | 2-Chloro-N-(thiadiazolyl)acetamide | 81% |
Biological Interactions
The compound exhibits reactivity with biological targets:
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Enzyme inhibition : Binds to GABA receptors and voltage-gated ion channels via sulfanyl and aromatic interactions, reducing neuronal excitability .
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Anticancer activity : Derivatives with chloro-phenyl groups show enhanced cytotoxicity (IC₅₀ = 2.32–10.10 µg/mL against MCF-7 cells) due to DNA intercalation and topoisomerase inhibition .
Thermal and pH Stability
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Thermal decomposition : Degrades above 250°C, releasing HCl and SO₂ gases.
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pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media, cleaving sulfanyl bonds.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 5-position of the thiadiazole ring, enhancing pharmacological properties .
Scientific Research Applications
Biological Activities
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Anticancer Properties :
- Thiadiazole derivatives, including the compound , have shown promise as anticancer agents. Studies indicate that modifications at the thiadiazole scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .
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Anti-inflammatory Effects :
- The compound has been investigated for its potential as a cyclooxygenase-2 inhibitor. A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema test. Some derivatives exhibited significant inhibition of cyclooxygenase activity, suggesting therapeutic potential in inflammatory diseases .
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Anticonvulsant Activity :
- Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models to assess their protective effects against seizures. The results revealed that specific modifications could lead to enhanced anticonvulsant activity without significant toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-ethylbenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the specific substitution pattern on the benzyl groups The presence of a chlorine atom and a methyl group imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
The compound 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives , which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
1,3,4-Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The specific compound features substituents that enhance its biological activity:
- 4-Chlorobenzyl sulfanyl group: Known for increasing lipophilicity and potentially enhancing membrane permeability.
- 3-Methylbenzyl sulfanyl group: May contribute to the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:
- Antibacterial Properties : The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, it exhibits potent inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiadiazoles have also demonstrated effectiveness against fungal pathogens, making them candidates for antifungal drug development .
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer potential. Research indicates that compounds with similar structures can induce cytotoxic effects in cancer cell lines through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells .
- Case Studies : For instance, a derivative demonstrated significant cytostatic properties in human cancer cell lines, suggesting the potential for further development in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are noteworthy. They have been shown to inhibit inflammatory mediators and pathways, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes like carbonic anhydrase and urease, which play critical roles in various physiological processes .
- DNA Interaction : Some studies have indicated that thiadiazoles can interact with DNA, potentially leading to disruptions in replication and transcription processes .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole, and how can reaction conditions be optimized?
The synthesis typically involves two key steps:
Cyclocondensation : Formation of the 1,3,4-thiadiazole core via heterocyclization of acylthiosemicarbazides with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) or acidic catalysis (e.g., H₂SO₄) .
Alkylation : Introduction of sulfanyl substituents using benzyl halides. For example, reacting 5-mercapto-1,3,4-thiadiazole intermediates with 4-chlorobenzyl chloride and 3-methylbenzyl chloride in polar aprotic solvents (e.g., DMF) with KOH as a base at 70–80°C .
Optimization Tips :
- Use inert atmospheres (N₂) to prevent oxidation of thiol intermediates .
- Monitor reaction progress via TLC to minimize byproducts .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic techniques?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons from 4-chlorobenzyl and 3-methylbenzyl groups appear as distinct multiplets in δ 7.2–7.4 ppm, while methyl groups resonate near δ 2.3 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles. For analogous thiadiazoles, S–C bond lengths average 1.75–1.80 Å, and dihedral angles between aromatic rings range from 60–80° .
- Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₄ClN₃S₃) with <0.5% deviation .
Q. What in vitro bioassays are used for preliminary biological activity screening?
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Candida albicans .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MGC803 gastric cancer) to determine IC₅₀ values .
- Enzyme Inhibition : Spectrophotometric assays for LOX (lipoxygenase) and BChE (butyrylcholinesterase) inhibition, with IC₅₀ compared to standard inhibitors (e.g., galantamine for BChE) .
Advanced Research Questions
Q. How do structural modifications at the sulfanyl substituents influence pharmacological activity, and what SAR trends are observed?
- Substituent Position : Electron-withdrawing groups (e.g., 4-Cl) enhance stability and receptor binding, while electron-donating groups (e.g., 3-CH₃) improve solubility. For example:
- Sulfur Oxidation : Oxidation of sulfanyl to sulfone groups reduces antimicrobial activity but improves metabolic stability .
Q. What advanced analytical strategies resolve stereochemical or purity challenges?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 408.0124) and detects trace impurities .
- HPLC-PDA : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) separates diastereomers or degradation products .
- Dynamic NMR : Detects rotational barriers in hindered sulfanyl groups at low temperatures (−40°C) .
Q. How should researchers address discrepancies in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., MGC803 vs. HCT116) or enzyme sources (e.g., human vs. murine LOX) .
- Purity Issues : Impurities from incomplete alkylation (e.g., mono-substituted byproducts) can skew results. Validate purity via ¹H NMR integration and elemental analysis .
- Solubility Effects : Use standardized DMSO concentrations (<1% v/v) to avoid solvent toxicity in cell-based assays .
Properties
Molecular Formula |
C17H15ClN2S3 |
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Molecular Weight |
379.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H15ClN2S3/c1-12-3-2-4-14(9-12)11-22-17-20-19-16(23-17)21-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
XSQCAMHXWOSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.